Cas no 576-12-5 (2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one)

2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative with significant utility in synthetic organic chemistry. Its trifluoroacetyl group enhances electrophilic reactivity, making it a valuable intermediate for constructing complex heterocycles and fluorinated compounds. The compound's rigid indanone scaffold contributes to stereochemical control in reactions, while the electron-withdrawing trifluoroacetyl moiety facilitates nucleophilic additions and cyclizations. It is particularly useful in pharmaceutical and agrochemical research for the development of bioactive molecules. High purity and stability under standard conditions ensure consistent performance in synthetic applications. This compound is typically handled under inert conditions due to its sensitivity to moisture and strong bases.
2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one structure
576-12-5 structure
Product Name:2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one
CAS No:576-12-5
MF:C11H7F3O2
MW:228.167293787003
CID:366815
PubChem ID:6917120
Update Time:2025-05-20

2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one,2,3-dihydro-2-(2,2,2-trifluoroacetyl)-
    • 2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one
    • 2-(TRIFLUOROACETYL)INDAN-1-ONE
    • 2-TRIFLUOROACETYL-1-INDANONE
    • 2,3-Dihydro-2-(2,2,2-Trifluoroacetyl)-1H-Inden-1-One
    • 2-Trifluoracetyl-indan-1-on
    • TOS-BB-0348
    • CS-0363961
    • 576-12-5
    • AKOS005228550
    • ActinomycinD
    • 2-(2,2,2-Trifluoroacetyl)indan-1-one
    • DTXSID10426030
    • 2-(trifluoroacetyl)-2,3-dihydro-1H-inden-1-one
    • STL441864
    • Inchi: 1S/C11H7F3O2/c12-11(13,14)10(16)8-5-6-3-1-2-4-7(6)9(8)15/h1-4,8H,5H2
    • InChI Key: PNRJZXFAWRYLHE-UHFFFAOYSA-N
    • SMILES: FC(C(C1C(C2C=CC=CC=2C1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 228.04000
  • Monoisotopic Mass: 228.03981395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14000
  • LogP: 2.17300

2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one Pricemore >>

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Additional information on 2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one

Introduction to 2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one (CAS No. 576-12-5)

2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one, identified by its CAS number 576-12-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone features a trifluoroacetyl group, which imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications. The compound’s structural framework, comprising a dihydronaphthalene core modified with a carbonyl group and a fluorinated acetyl moiety, has garnered attention for its potential in designing biologically active molecules.

The trifluoroacetyl substituent is particularly noteworthy due to its ability to modulate the reactivity and binding affinity of target molecules. Fluorine atoms, being highly electronegative, can influence the electronic distribution of adjacent functional groups, thereby enhancing the compound’s interaction with biological receptors. This feature has been extensively explored in the development of drug candidates targeting various therapeutic areas, including oncology and neurology.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one, facilitating its incorporation into more complex molecular architectures. Researchers have leveraged palladium-catalyzed cross-coupling reactions and fluorination techniques to introduce fluorinated groups with high precision. These synthetic strategies have not only improved the accessibility of the compound but also expanded its utility in drug discovery programs.

In the context of medicinal chemistry, indanone derivatives such as this one have been studied for their potential as kinase inhibitors and antimicrobial agents. The rigid bicyclic system provides a stable platform for further functionalization, allowing chemists to tailor properties such as solubility and metabolic stability. The presence of the carbonyl group also enables diverse transformations, including condensation reactions with amines or nucleophiles to form amides or hydrazones—functional groups frequently encountered in bioactive molecules.

One of the most compelling aspects of CAS No. 576-12-5 is its role as a precursor in the synthesis of more complex pharmacophores. For instance, researchers have utilized this compound to develop analogs with enhanced binding affinity for protein targets. By strategically modifying the trifluoroacetyl moiety or introducing additional substituents at the indanone core, scientists have generated libraries of compounds for high-throughput screening (HTS). Such efforts have led to the identification of novel lead structures with therapeutic potential.

The influence of fluorine on pharmacokinetic properties has been a focal point in recent studies. Fluorinated aromatic systems are known to exhibit improved lipophilicity and metabolic stability, attributes that are critical for drug efficacy. The trifluoroacetyl group in 2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one contributes to these desirable characteristics while also serving as a handle for further derivatization. This dual functionality makes it an attractive building block for medicinal chemists seeking to optimize drug-like properties.

Moreover, computational studies have shed light on the molecular interactions involving this compound. Molecular dynamics (MD) simulations and quantum mechanical calculations have been employed to elucidate how CAS No. 576-12-5 interacts with biological targets at an atomic level. These insights have guided the design of next-generation analogs with improved pharmacological profiles. For example, understanding how the trifluoroacetyl group fits into binding pockets has allowed researchers to fine-tune steric hindrance and electronic interactions.

The versatility of indanone derivatives extends beyond their role as kinase inhibitors; they have also been explored as modulators of ion channels and G-protein coupled receptors (GPCRs). The structural motif’s ability to adopt multiple conformations while maintaining rigidity makes it an ideal candidate for interacting with large protein surfaces. Recent publications highlight cases where modifications at the trifluoroacetyl position have led to compounds with enhanced selectivity over off-target proteins—a critical factor in minimizing side effects.

In conclusion,CAS No. 576-12-5, or 2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one, represents a cornerstone in modern drug discovery efforts. Its unique structural features—combining a heterocyclic core with fluorinated functional groups—make it a versatile scaffold for developing biologically active molecules. As synthetic methodologies continue to evolve and computational tools provide deeper insights into molecular interactions,indanone derivatives will remain at the forefront of medicinal chemistry innovation.

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